2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid
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Overview
Description
2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid: is a heterocyclic compound with the following structural formula:
C10H4F2NO2S
It belongs to the thiazole class of derivatives and contains both a thiazole ring and a carboxylic acid functional group. The compound’s aromatic nature arises from the presence of the thiazole ring, which provides a valuable scaffold for various applications in medicinal chemistry and industry .
Preparation Methods
Synthetic Routes:
Suzuki Cross-Coupling Reaction: This compound can be used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides.
Ni-Catalyzed Reaction: It also serves as a precursor for synthesizing fluoro-diarylmethanols by reacting with aryl aldehydes using a nickel catalyst.
Industrial Production:
Specific industrial production methods for this compound are not widely documented, but its synthetic versatility allows for various routes depending on the desired application.
Chemical Reactions Analysis
2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid: can undergo several types of reactions:
Electrophilic Substitution: Due to the excess π-electron delocalization, electrophilic substitution readily occurs on the indole nucleus.
Functional Group Transformations: These reactions involve the carboxylic acid group, leading to esterification, amidation, or other modifications.
Common reagents include halogens, Lewis acids, and strong bases. Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for designing novel drugs.
Biological Studies: It may exhibit antiviral, anti-inflammatory, and antioxidant activities.
Industry: Its synthetic versatility makes it valuable for creating diverse molecules.
Mechanism of Action
The exact mechanism by which 2-(3,5-Difluorophenyl)thiazole-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While specific comparisons are scarce, this compound’s unique combination of a thiazole ring and a carboxylic acid group sets it apart. Similar compounds include other thiazole derivatives with varying substituents.
Properties
Molecular Formula |
C10H5F2NO2S |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
ZFHNVQNCBWPCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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